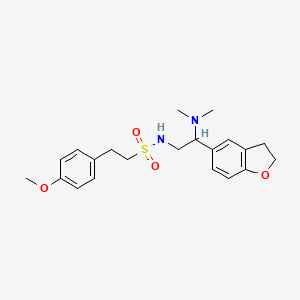
N-(2-(2,3-dihydrobenzofuran-5-yl)-2-(dimethylamino)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(2-(2,3-dihydrobenzofuran-5-yl)-2-(dimethylamino)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide is a useful research compound. Its molecular formula is C21H28N2O4S and its molecular weight is 404.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(2-(2,3-dihydrobenzofuran-5-yl)-2-(dimethylamino)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide, also known by its CAS number 1428349-85-2, is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacodynamics, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C19H22N4O3 with a molecular weight of 354.4 g/mol. The structure includes a benzofuran moiety and a dimethylaminoethyl group, which are critical for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 1428349-85-2 |
| Molecular Formula | C₁₉H₂₂N₄O₃ |
| Molecular Weight | 354.4 g/mol |
Antidepressant Effects
Research indicates that compounds similar to this compound may exhibit antidepressant properties. Studies have shown that derivatives with similar structures can inhibit the uptake of neurotransmitters such as norepinephrine and serotonin, which are crucial for mood regulation. For instance, compounds in related classes demonstrated inhibition constants (K_i values) comparable to known antidepressants in various assays .
The proposed mechanisms through which this compound may exert its effects include:
- Inhibition of Neurotransmitter Reuptake : Similar compounds have been shown to inhibit the synaptosomal uptake of norepinephrine and serotonin, leading to increased availability of these neurotransmitters in the synaptic cleft.
- Receptor Modulation : This compound may interact with various neurotransmitter receptors, potentially modulating their activity and contributing to its antidepressant effects.
- Neuroprotective Properties : Some studies suggest that benzofuran derivatives can exhibit neuroprotective effects, possibly through antioxidant mechanisms or by reducing neuroinflammation.
In Vivo Studies
A series of in vivo experiments have been conducted to evaluate the antidepressant effects of related compounds:
- Study Design : Rodent models were used to assess behavioral changes following administration of the compound.
- Results : Significant reductions in immobility time in forced swim tests indicated potential antidepressant activity.
In Vitro Assays
In vitro assays have been utilized to further elucidate the compound's mechanism:
- Serotonin Transporter Assay : The compound was tested for its ability to inhibit serotonin reuptake in cultured neuronal cells.
- Findings : The results showed a dose-dependent inhibition of serotonin uptake, supporting its potential as an antidepressant agent.
Eigenschaften
IUPAC Name |
N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-(dimethylamino)ethyl]-2-(4-methoxyphenyl)ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O4S/c1-23(2)20(17-6-9-21-18(14-17)10-12-27-21)15-22-28(24,25)13-11-16-4-7-19(26-3)8-5-16/h4-9,14,20,22H,10-13,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCNZFGYMLKXDJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNS(=O)(=O)CCC1=CC=C(C=C1)OC)C2=CC3=C(C=C2)OCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














